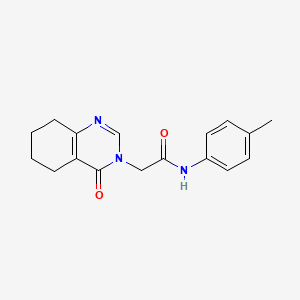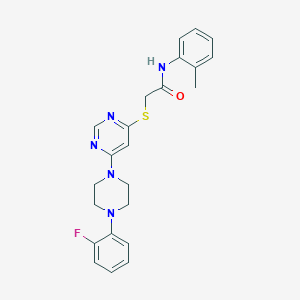![molecular formula C14H10ClFN4O2S B11195194 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B11195194.png)
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(4-fluorophenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(4-fluorophenyl)-1H-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles This compound is characterized by the presence of a tetrazole ring, a sulfonyl group, and two aromatic rings with chlorine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(4-fluorophenyl)-1H-tetrazole typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with 4-fluorobenzyl bromide in the presence of a base to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(4-fluorophenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases and appropriate solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(4-fluorophenyl)-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(4-fluorophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The sulfonyl and tetrazole groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the sulfonyl and aromatic ring structure but has a thiadiazole ring instead of a tetrazole ring.
4-chlorophenyl phenyl sulfone: Contains a sulfonyl group and aromatic rings but lacks the tetrazole ring.
Uniqueness
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(4-fluorophenyl)-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H10ClFN4O2S |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)sulfonylmethyl]-1-(4-fluorophenyl)tetrazole |
InChI |
InChI=1S/C14H10ClFN4O2S/c15-10-1-7-13(8-2-10)23(21,22)9-14-17-18-19-20(14)12-5-3-11(16)4-6-12/h1-8H,9H2 |
InChI Key |
JQOYNFNDUKPGAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B11195126.png)
![3,4-dimethyl-N-{3-[6-(4-methylpiperazino)-3-pyridazinyl]phenyl}benzamide](/img/structure/B11195132.png)

![3-(4-Fluorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11195137.png)
![3-Chloro-4-fluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide](/img/structure/B11195144.png)
![N-[1-(4-fluorophenyl)ethyl]-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11195146.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one](/img/structure/B11195156.png)
![N-(3,4-Dimethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11195157.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11195164.png)
![3-methyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11195172.png)
![N-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11195180.png)

![5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11195187.png)
